2-Naphthyl stearate

Catalog No.
S704239
CAS No.
6343-74-4
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthyl stearate

CAS Number

6343-74-4

Product Name

2-Naphthyl stearate

IUPAC Name

naphthalen-2-yl octadecanoate

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3

InChI Key

JIMMXKUAHBEQPE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

The exact mass of the compound 2-Naphthyl stearate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Naphthyl stearate (CAS 6343-74-4) is a synthetic aromatic ester formed from the condensation of 2-naphthol and stearic acid (C18:0). In procurement contexts, it is primarily sourced as a standardized chromogenic and fluorogenic substrate for the precise profiling of lipolytic enzymes, distinguishing true long-chain lipases from general esterases [1]. Beyond enzymatic assays, its unique combination of a highly hydrophobic saturated C18 tail and a rigid, UV-active aromatic naphthyl core makes it a valuable precursor in the synthesis of advanced alkoxylated emollients for the personal care industry . Buyers prioritize this exact compound when standard aliphatic esters lack the necessary chromophore for detection or the aromaticity required for specific formulation compatibilities.

Substituting 2-naphthyl stearate with generic alternatives fundamentally compromises assay standardization and formulation chemistry. If a buyer substitutes a shorter-chain analog like 2-naphthyl myristate (C14) or caprylate (C8), the substrate will be cleaved by mid-chain esterases rather than exclusively by true lipases, destroying the assay's chain-length specificity [1]. Furthermore, replacing the 2-naphthyl leaving group with a 1-naphthyl or p-nitrophenyl moiety disrupts compatibility with standardized diazo-coupling protocols (such as Fast Blue BB used in commercial test strips), leading to suboptimal precipitation and inaccurate spectrophotometric quantification at 540 nm [2]. In industrial synthesis, replacing this compound with aliphatic stearates eliminates the aromatic core necessary for compatibility with volatile silicones in advanced cosmetic formulations.

Chain-Length Specificity in Lipase Profiling

When profiling cold-adapted lipases from Euphausia superba, 2-naphthyl stearate provides a critical baseline for long-chain saturated lipid cleavage. Quantitative assays demonstrate that these lipases exhibit a 2-fold lower affinity for the C18 2-naphthyl stearate compared to the C14 2-naphthyl myristate [1].

Evidence DimensionRelative lipolytic activity (substrate preference)
Target Compound DataBaseline activity against C18 saturated chain
Comparator Or Baseline2-Naphthyl myristate (C14)
Quantified Difference2-fold lower activity against the C18 substrate compared to the C14 analog.
ConditionsLipase extract hydrolysis assay at pH 6.4, 37°C, 10 min.

Procurement of the exact C18 chain length is mandatory for researchers who must specifically isolate and measure long-chain lipid cleavage kinetics without mid-chain esterase interference.

Saturated vs. Unsaturated Substrate Differentiation

2-Naphthyl stearate serves as an essential saturated C18 comparator against natural unsaturated substrates. In comparative kinetic studies, marine lipases demonstrated a 6-fold higher hydrolytic activity against olive oil (rich in unsaturated C18 chains) than against the saturated 2-naphthyl stearate [1].

Evidence DimensionRelative hydrolytic activity
Target Compound DataBaseline activity for saturated C18 cleavage
Comparator Or BaselineOlive oil (Unsaturated C18-rich triglycerides)
Quantified Difference6-fold lower activity for the saturated synthetic substrate.
ConditionsStandardized lipolytic assay comparing synthetic esters to natural triglycerides.

Buyers evaluating enzymes for industrial lipid modification or detergent formulations must use this compound to quantitatively benchmark an enzyme's preference for saturated versus polyunsaturated fatty acids.

Standardized Chromogenic Coupling in API ZYM Systems

The 2-naphthyl leaving group of 2-naphthyl stearate is specifically optimized for standardized colorimetric detection. Upon enzymatic cleavage, the liberated 2-naphthol couples efficiently with Fast Blue BB diazonium salts to produce a highly stable, quantifiable azo dye with a distinct absorbance peak at 540 nm, a reaction that is not optimally reproduced by 1-naphthyl isomers [1].

Evidence DimensionChromogenic detection compatibility
Target Compound DataStandardized 540 nm absorbance via 2-naphthol cleavage
Comparator Or Baseline1-Naphthyl esters (yield 1-naphthol)
Quantified DifferenceOptimal and standardized absorbance at 540 nm for 2-naphthol-Fast Blue BB complexes.
ConditionsAPI ZYM esterase/lipase test strips incubated at 30°C.

Laboratories running standardized diagnostic panels must procure the 2-naphthyl isomer to ensure their colorimetric readouts remain compatible with established API ZYM spectrophotometric baselines.

Precursor Suitability for Silicone-Compatible Emollients

In industrial formulation, the aromatic naphthyl core of 2-naphthyl stearate provides unique solubility properties not found in standard aliphatic esters. When used as a precursor to synthesize PEG/PPG alkoxylated derivatives (e.g., PEG-5 PPG-4 2-Naphthyl Stearate), the resulting compounds exhibit exceptionally high compatibility with volatile cyclomethicones used in antiperspirants and sunscreens [1].

Evidence DimensionFormulation compatibility (Cyclomethicone solubility)
Target Compound DataHigh compatibility and stability in cyclomethicone matrices
Comparator Or BaselineStandard aliphatic stearates
Quantified DifferenceEnables stable integration into volatile silicone bases where aliphatic esters separate.
ConditionsFormulation of topical antiperspirant and sunscreen products.

Chemical manufacturers procure this specific aromatic ester to synthesize advanced cosmetic additives that require seamless integration into volatile silicone bases.

Standardized Bacterial Taxonomy and Diagnostic Profiling

2-Naphthyl stearate is a mandatory procurement item for microbiology laboratories utilizing API ZYM systems to classify bacterial species, such as Propionibacterium and Erwinia. It serves as the definitive C18 substrate to confirm true lipase activity, relying on the 2-naphthol cleavage product for standardized Fast Blue BB colorimetric detection at 540 nm [1].

Characterization of Cold-Adapted and Marine Lipases

Researchers isolating novel enzymes from extremophiles (e.g., Antarctic krill) utilize this compound to benchmark substrate specificity. By comparing cleavage rates of 2-naphthyl stearate against shorter-chain analogs (C14) and unsaturated natural oils, scientists can quantitatively map the enzyme's chain-length and saturation preferences [2].

Synthesis of Advanced Silicone-Compatible Cosmetic Additives

Industrial formulators procure 2-naphthyl stearate as a critical synthetic intermediate for producing alkoxylated aromatic esters (such as PEG-5 PPG-4 2-Naphthyl Stearate). These derivatives are specifically engineered for high-end personal care products, including antiperspirants and sunscreens, where standard aliphatic esters fail to mix stably with volatile cyclomethicones [3].

XLogP3

11.1

Other CAS

6343-74-4

Wikipedia

2-Naphthyl stearate

Dates

Last modified: 08-15-2023

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